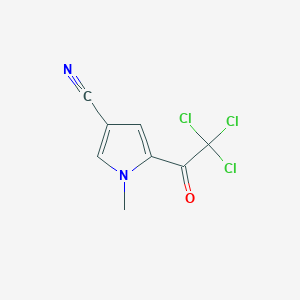

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile” is a chemical compound with the CAS Number: 67858-52-0 . It has a molecular weight of 254.5 . The IUPAC name for this compound is 1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbaldehyde .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H6Cl3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3 . This code provides a unique identifier for chemical substances, and can be used to generate a 2D or 3D structure of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 118-123 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Molecular Docking

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile serves as a precursor in the synthesis of novel pyridine and fused pyridine derivatives. These derivatives have been subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This demonstrates the potential of such compounds in drug discovery and development processes, especially for targeting specific proteins of interest in various diseases (Flefel et al., 2018).

Corrosion Inhibition

Compounds related to 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industries where metal durability and longevity are paramount. The corrosion inhibition is achieved through the adsorption of these compounds on the metal surface, providing a protective layer against corrosive agents (Verma et al., 2015).

Antimicrobial and Antioxidant Activities

Derivatives synthesized from compounds similar to 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile have shown promising antimicrobial and antioxidant activities. These properties are essential for developing new therapeutic agents capable of combating infectious diseases and mitigating oxidative stress-related conditions (Al-Adiwish et al., 2017).

Kinase Inhibition

The development of kinase inhibitors is another significant application area. For instance, a scalable synthesis route for a potent kinase inhibitor utilized a derivative of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile. These kinase inhibitors play a crucial role in treating various cancers by targeting specific kinase enzymes involved in cancer cell proliferation and survival (Arunachalam et al., 2019).

Surface Chemistry and Adsorption Properties

The study of heterocyclic derivatives related to 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile has expanded into surface chemistry, specifically in understanding adsorption properties on C-steel surfaces in corrosive environments. This research contributes to the development of more effective corrosion inhibitors and surface protectants in industrial applications (Hameed et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3N2O/c1-13-4-5(3-12)2-6(13)7(14)8(9,10)11/h2,4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCQHFRVCBHISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-Benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2439642.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439645.png)

![4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine](/img/structure/B2439647.png)

![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)

![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)